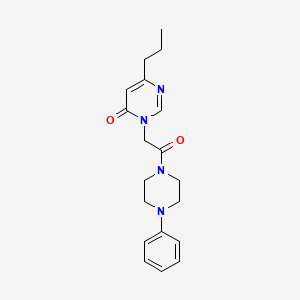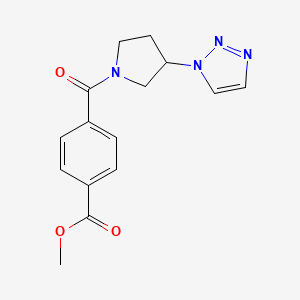
methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate, is a structurally complex molecule that may be related to various research areas, including synthetic organic chemistry and medicinal chemistry. The compound features a pyrrolidine ring, a 1H-1,2,3-triazole moiety, and a benzoate ester, suggesting potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been explored in the literature. For instance, 1,4-disubstituted and 1,4,5-trisubstituted pyrroles have been synthesized using benzotriazol-1-yl)methyl side chains, which can be further elaborated by nucleophilic substitution . Although the exact synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds, such as those containing pyrazole and pyridine rings, has been studied, revealing the importance of hydrogen bonding in the solid-state structure . While the exact molecular structure of this compound is not provided, insights can be drawn from these studies about the potential for hydrogen bonding and molecular interactions in the solid state.
Chemical Reactions Analysis
The reactivity of similar compounds has been investigated, with studies showing that pyrrole derivatives can undergo various chemical transformations, including electrophilic and nucleophilic substitutions . Additionally, the reactivity of benzylideneamino benzoate derivatives with palladium compounds has been explored, indicating potential pathways for complex formation and splitting reactions . These studies suggest that the compound may also exhibit diverse reactivity, which could be exploited in synthetic applications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly reported, the properties of structurally related compounds can provide some insights. For example, the antimicrobial activities of triazole and pyrazole derivatives have been evaluated, indicating potential biological relevance . Additionally, the crystal structures of related compounds have been determined, which can inform on the physical properties such as solubility and stability .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Scaffold for Highly Functionalised Derivatives : The compound serves as a convenient scaffold for the synthesis of other new highly functionalised 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, demonstrating its utility in creating a wide range of functionalized molecules for various applications (Ruano, Fajardo, & Martín, 2005).
- Crystal Structure Analysis : The compound has been synthesized and its crystal structure determined by single crystal X-ray diffraction analysis. This analysis revealed details about the compound's molecular structure, including problems of disorder within a methoxycarbonyl group and the orientation of aryltriazenyl groups (Moser, Bertolasi, & Vaughan, 2005).
- Supramolecular Liquid Crystals : This compound and its derivatives have been studied for their role in inducing supramolecular liquid crystal phases through intermolecular hydrogen bonding. This has implications for materials science and the development of new liquid crystal displays or sensors (Naoum, Fahmi, & Almllal, 2010).
Applications in Drug Delivery and Biological Studies
- Encapsulation in Water Soluble Metalla-Cage : Research has shown that similar compounds can be used for the encapsulation of biologically relevant structures within a metalla-cage, demonstrating potential applications in drug delivery systems. This encapsulation can increase the water solubility and potentially the bioavailability of lipophilic compounds (Mattsson et al., 2010).
- Antimicrobial Activities : Novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives synthesized from similar compounds have been evaluated for antimicrobial activities. This highlights the potential use of these compounds in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Advanced Material Synthesis
- Hydrogen-Bonded Liquid Crystals : The compound has been used to study the formation of hydrogen-bonded liquid crystals, which could lead to advancements in the field of advanced materials, particularly in the development of novel liquid crystal devices (Naoum, Fahmi, & Alaasar, 2008).
Direcciones Futuras
The future directions for the research on “Methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate” and related compounds could involve further exploration of their biological activities. For instance, 1H-1,2,3-triazole analogs have shown potential as inhibitors against carbonic anhydrase-II . Therefore, further studies could focus on unraveling new series of triazole derivatives as good inhibitors against this enzyme .
Propiedades
IUPAC Name |
methyl 4-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-22-15(21)12-4-2-11(3-5-12)14(20)18-8-6-13(10-18)19-9-7-16-17-19/h2-5,7,9,13H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAWOFIUAKPHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-Fluoro-2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3011784.png)
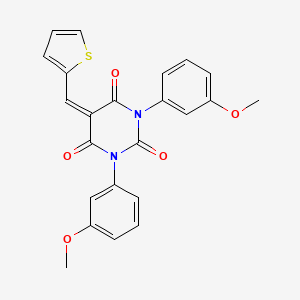

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B3011789.png)
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B3011790.png)
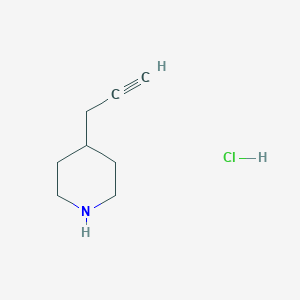
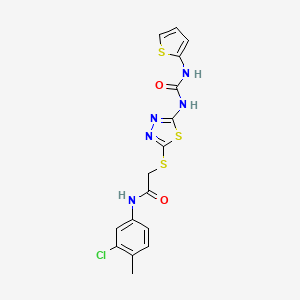
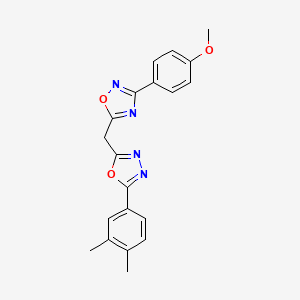
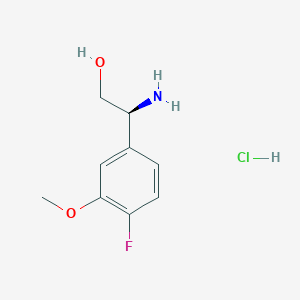
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B3011801.png)
![N-(4-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3011802.png)
![2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B3011803.png)
